6-chloro-N2-[4-(morpholin-4-yl)butyl]pyridine-2,5-dicarboxamide
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Overview
Description
6-chloro-N2-[4-(morpholin-4-yl)butyl]pyridine-2,5-dicarboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N2-[4-(morpholin-4-yl)butyl]pyridine-2,5-dicarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine-2,5-dicarboxylic acid and 4-(morpholin-4-yl)butylamine.
Amidation Reaction: The carboxylic acid groups of 6-chloropyridine-2,5-dicarboxylic acid are activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-(morpholin-4-yl)butylamine to form the desired amide bonds.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N2-[4-(morpholin-4-yl)butyl]pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.
Scientific Research Applications
6-chloro-N2-[4-(morpholin-4-yl)butyl]pyridine-2,5-dicarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be utilized in the synthesis of novel materials with specific properties, such as polymers or coordination complexes.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, aiding in the discovery of new therapeutic targets.
Mechanism of Action
The mechanism of action of 6-chloro-N2-[4-(morpholin-4-yl)butyl]pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N2-[4-(piperidin-4-yl)butyl]pyridine-2,5-dicarboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
6-chloro-N2-[4-(pyrrolidin-4-yl)butyl]pyridine-2,5-dicarboxamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
6-chloro-N2-[4-(morpholin-4-yl)butyl]pyridine-2,5-dicarboxamide is unique due to the presence of the morpholine ring, which can impart different physicochemical properties and biological activities compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
6-chloro-2-N-(4-morpholin-4-ylbutyl)pyridine-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c16-13-11(14(17)21)3-4-12(19-13)15(22)18-5-1-2-6-20-7-9-23-10-8-20/h3-4H,1-2,5-10H2,(H2,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOWNWJJUVAKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCNC(=O)C2=NC(=C(C=C2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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